molecular formula C13H15BrClNO3 B5106482 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B5106482
M. Wt: 348.62 g/mol
InChI Key: JJZRLGDHHXRSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound characterized by its bromo and chloro substituents on the phenyl ring and a tetrahydrofuran ring attached to the nitrogen atom of the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting with the preparation of the phenol derivative The bromination and chlorination of phenol can be achieved using bromine and chlorine, respectively, under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenols or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and chloro groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Industry: In the chemical industry, it is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)butanoic acid

  • 4-bromo-2-(2-(4-chlorophenoxy)propanoyl)carbohydrazonoic acid

Uniqueness: 2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the combination of bromo and chloro substituents

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c14-11-6-9(15)3-4-12(11)19-8-13(17)16-7-10-2-1-5-18-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRLGDHHXRSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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